2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide - 2034403-91-1

2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide

Catalog Number: EVT-2974025
CAS Number: 2034403-91-1
Molecular Formula: C15H18N2O4
Molecular Weight: 290.319
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4-oxo-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine

Compound Description: This compound is an intermediate in the synthesis of Pemetrexed disodium, a chemotherapy medication. []

Relevance: This compound shares the 3,4-dimethoxybenzyl moiety with 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide. []

N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

Compound Description: Epirimil is a promising anticonvulsant that has been studied for its potential in epilepsy treatment. It exhibits prominent anticonvulsant activity in animal models and has low toxicity. []

Relevance: Epirimil also features the 3,4-dimethoxyphenyl group, making it structurally related to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide. Both compounds contain an acetamide group linked to a substituted aromatic ring. []

Z-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (10)

Compound Description: This sulfonamide derivative exhibits good cytotoxic activity against various cancer cell lines, including human hepatocellular carcinoma (HepG2), human medulloblastoma (Daoy), human cervical cancer (HeLa), and human colon cancer (HT-29). []

Relevance: While not directly containing an acetamide group, compound 10 features a structurally similar 3,4-dimethoxyphenyl-3-oxoprop-1-enyl moiety, linking it to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide through the shared aromatic substitution pattern. []

Z-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)benzenesulfonamide (19)

Compound Description: Similar to compound 10, this sulfonamide derivative demonstrates good cytotoxic activity and is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR)-2. []

Relevance: This compound shares the 3,4-dimethoxyphenyl-3-oxoprop-1-enyl moiety with compound 10 and, by extension, exhibits a structural connection to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide through the shared dimethoxyphenyl substitution pattern. []

3-(3,4-Dimethoxyphenyl)-2-(1,3-dioxol, 3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrate

Compound Description: This compound is used as a starting material in photocyclization reactions. []

Relevance: This compound shares the 3,4-dimethoxyphenyl moiety with 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide. []

(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one

Compound Description: This chalcone derivative is investigated for its potential as an antimalarial drug candidate through molecular docking studies. It interacts with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, a key target for antimalarial drugs. []

2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-(2-chlorobenzyl)-thiazol-2-yl)-acetamide (6a)

Compound Description: This compound shows high selectivity and activity against melanoma cell lines. []

Relevance: While differing in core structure, this compound belongs to the same chemical class as 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, namely substituted acetamides. This shared functionality suggests potential similarities in their chemical properties and reactivity. []

2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[5-(3,4-dichlorobenzyl)-thiazol-2-yl]-acetamide (6g)

Compound Description: This compound exhibits activity against breast cancer. []

Relevance: Similar to compound 6a, this compound also belongs to the substituted acetamides class, sharing this feature with 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide. This commonality points to potential similarities in their chemical behavior and reactions. []

N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide

Compound Description: This benzopyran-based compound is a potential potassium-channel opener with possible cardiovascular therapeutic activities. []

Relevance: This compound shares the acetamide functionality with 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide. []

N-((2-(Pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

Compound Description: PF-04455242 is a high-affinity antagonist selective for kappa-opioid receptors (KOR), showing potential for treating depression and addiction disorders. It exhibits high affinity for human, rat, and mouse KOR while having significantly reduced affinity for mu-opioid receptors (MOR). []

Relevance: This compound, although structurally distinct from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, highlights the importance of substituted amides in drug development, particularly for neurological targets. []

2-((3-Cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Compound Description: This complex molecule is a tetrahydropyrimidin derivative synthesized using Biginelli reaction and exhibits potent antimicrobial and antituberculosis activities. []

Relevance: Although structurally very different from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, it showcases the use of acetamide functionality in building diverse molecules with biological activities, highlighting the versatility of this chemical group. []

3-[(4-Substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones (5a–d)

Compound Description: These compounds, specifically 5c and 5d, exhibit broad-spectrum antibacterial activity. They were synthesized by reacting 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and 1-substituted piperazines. []

Relevance: These compounds share the 3,4-dimethoxyphenyl moiety with 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide. []

3-Arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones (4a–l)

Compound Description: These compounds were synthesized by reacting 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and primary aromatic amines. Some of these compounds, particularly 4j and 4l, displayed potent activity against Gram-positive bacteria. []

Relevance: These compounds share the 3,4-dimethoxyphenyl moiety with 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide. []

3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f)

Compound Description: These compounds were synthesized by condensing 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide with 4-substituted phenyl-carbamido-phosphoric acid dichlorides. []

Relevance: These compounds do not directly relate to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide structurally, but they highlight the use of substituted aromatic rings and amide functionalities in building complex molecules with potential biological activity. []

Carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol morpholine/piperidine/4-methyl piperizine-carboxamides (9g-i)

Compound Description: These compounds were synthesized by condensing 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide with Morpholinyl/Piperidinyl/N-methyl piperizinyl-carbamido-phosphoric acid dichlorides. []

Relevance: Similar to compounds 9a-f, these compounds, despite their structural differences from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, emphasize the role of amides and substituted aromatic rings in constructing diverse molecules with potential for biological activity. []

N-[2-(1H-Indol-3-yl)ethyl]alkanamide (1)

Compound Description: This compound serves as the starting material for a modified Bischler-Napieralski reaction, ultimately leading to the formation of tetrahydro-1H-pyrido[3,4-b]indole derivatives and enol ester derivatives. []

Relevance: While structurally different from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, this compound highlights the role of amide functionality in ring-forming reactions, demonstrating its potential in synthesizing complex heterocyclic compounds. []

2,9-Dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one

Compound Description: This new heterocyclic compound exhibits significant anti-lipid peroxidation activity. It is prepared through a multi-step synthesis involving a three-component iodine-catalyzed reaction. []

Relevance: This compound, though structurally distinct from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, showcases the importance of heterocyclic compounds in medicinal chemistry, particularly in exhibiting anti-oxidant properties. []

N-(4-Hydroxy-6-nitro-2-oxo-2H-chromen-3-yl)acetamide (2)

Compound Description: This intermediate compound is involved in the synthesis of 2,9-Dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one. It exhibits interesting soybean lipoxygenase inhibition with an IC50 of 55 μM. []

Relevance: This compound, while not directly analogous to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide in structure, shares the presence of an acetamide group. This commonality highlights the versatility of acetamides in constructing diverse molecules with biological activities. []

2-Methyl-8-nitro-4H-chromeno[3,4-d]oxazol-4-one (3)

Compound Description: This intermediate in the synthesis of 2,9-Dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one also exhibits soybean lipoxygenase inhibition with an IC50 of 27 μM. []

Relevance: This compound, while not a direct structural analogue of 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, further demonstrates the diversity of heterocyclic systems and their potential for exhibiting biological activities. []

1,2-Bis(4-aryl-3,5-dicyano-6-mercapto-2-oxo-1,2-dihydropyridin-l-yl)ethane derivatives (5a-c)

Compound Description: These compounds were synthesized from NN'-(ethane-1,2-diyl)bis(cyanoacetamide) and aromatic aldehydes, further reacting with 2-cyanothioacetamide. They represent a series of bis(thioxopyridine) derivatives. []

Relevance: This class of compounds, although structurally distinct from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, showcases the use of substituted aromatic systems and heterocyclic rings in developing molecules with potential biological activity. []

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

Relevance: While not directly related to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide structurally, U-47700 exemplifies the development and investigation of synthetic molecules with potential therapeutic applications, highlighting the ongoing search for new drugs in various therapeutic areas. []

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

Compound Description: This acefylline-triazole hybrid exhibited the most potent antiproliferative activity against the human liver carcinoma (Hep G2) cell line among a series of newly synthesized acefylline derivatives. []

Relevance: This compound, although structurally different from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, demonstrates the continued exploration of acetamides as a pharmacophore in medicinal chemistry, particularly in developing anticancer agents. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a potent and selective dual antagonist of adenosine A1 and A2A receptors. It shows promise in treating Parkinson's disease and improving cognitive function. []

Relevance: While structurally distinct from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, this compound highlights the development of novel molecules targeting specific receptors and their potential in addressing complex neurological disorders. []

N-((2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)-4-(3,4-dimethoxyphenyl)butanamide (5)

Compound Description: This pyrrolo[2,3-d]pyrimidine derivative acts as a non-selective slight inhibitor against the Src family kinases (SFKs) Fyn, Lyn, and c-Src. []

Relevance: This compound, despite its structural differences from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, demonstrates the significance of 3,4-dimethoxyphenyl moiety in designing molecules with potential biological activity. []

(S)-(N)-(1-(3-(1-Benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl)propyl)-4-phenylpiperidin-4-yl)-N-methylacetamide (SR142801)

Compound Description: SR142801 acts as a selective NK3 receptor antagonist. It was used in studies investigating the role of neurokinin receptors in pain response. []

Relevance: This compound, although structurally different from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, exemplifies the development of molecules targeting specific receptors, showcasing the use of complex heterocyclic systems in designing pharmaceuticals. []

trans-4-(3-[6-Amino-9-(5-ethylcarbamoyl-3,4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl]-prop-2-ynyl)-cyclohexanecarboxylic acid methyl ester (ATL146e)

Compound Description: ATL146e is a potent agonist of human A2A adenosine receptor, showing more than 50 times higher potency than CGS21680. It inhibits human neutrophil oxidative burst through activation of A2A adenosine receptor. []

Relevance: This compound, despite its structural differences from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, exemplifies the development of complex heterocyclic compounds with high selectivity and potency for specific biological targets. []

Acetic acid 4-(3-[6-amino-9-(5-ethylcarbamoyl-3, 4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl] -prop-2-ynyl)-cyclohexylmethyl ester (ATL193)

Compound Description: Similar to ATL146e, ATL193 is a potent agonist of human A2A adenosine receptor with high potency for inhibiting neutrophil oxidative burst. []

Relevance: This compound, although structurally distinct from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, further showcases the complexity and diverse activity of synthetic heterocyclic compounds in pharmacological research. []

N-1-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl]butanamide (BD103)

Compound Description: BD103 is a biased negative allosteric modulator of the CXC-motif chemokine receptor CXCR3, exhibiting probe-dependent inhibition of CXCR3 signaling. []

Relevance: While structurally different from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, BD103 highlights the development of molecules with distinct functionalities targeting specific receptors and demonstrates the intricacies of allosteric modulation in drug discovery. []

5-[(N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064)

Compound Description: Similar to BD103, BD064 is a biased negative allosteric modulator of CXCR3, displaying probe-dependent inhibition of CXCR3 signaling and demonstrating complex molecular mechanisms in regulating receptor activity. []

Relevance: Although structurally dissimilar to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, BD064 showcases the complexity and potential of designed molecules targeting specific receptors for therapeutic intervention, highlighting the importance of understanding detailed molecular interactions in drug discovery. []

N-[4-[2-[(3aS,9bR)-8-Cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl-acetamide (S33138)

Compound Description: S33138 is a preferential antagonist of dopamine D3 receptors compared to D2 receptors and shows promise as a potential antipsychotic agent with a favorable side effect profile. []

Relevance: This compound, although structurally different from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, exemplifies the development of selective antagonists for specific receptors, highlighting the importance of receptor selectivity in drug development, particularly for complex neurological disorders. []

N-{4-[4-Chloro-phenyl}-6-(3,4-dimethyl-phenyl)-pyrimidin-2-ylsulfamoyl]-phenyl}-acetamide (1)

Compound Description: This compound is an intermediate in the synthesis of a series of heterocyclic compounds with a sulphamido moiety. These compounds were evaluated for their antibacterial and antifungal activities. []

Relevance: This compound, though not directly analogous to 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide structurally, showcases the presence of an acetamide group, highlighting its versatility as a building block in medicinal chemistry. []

(3,4-Dimethoxyphenyl)(5-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)tetrahydrofuran-3-yl)methanol (2)

Compound Description: This newly reported compound from Mitrephora winitii showed anti-cancer activity with an ED50 of 13.07 µg/mL against KB cells and an ED50 of 11.77 µg/mL against MCF-7 cells. []

Relevance: This compound shares the 3,4-dimethoxyphenyl moiety with 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide. []

Ethyl ({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl)-phenyl]carbamothioyl)-carbamate

Compound Description: This compound, a hybrid sulfonamide carbamate, was synthesized by reacting an N-substituted 4-isothiocyanatophenyl sulfonamide with ethyl carbamate. It showed good activity against tested bacteria. []

Relevance: Though structurally different from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, this compound highlights the importance of heterocyclic moieties and different functional groups, including sulfonamides and carbamates, in developing new antimicrobial agents. []

2-Phenyl-N-((4-(N-thiazol-2-yl)sulfamoyl)-phenyl)carbamothioyl)-acetamide

Compound Description: This compound, another hybrid sulfonamide acylthiourea derivative, was synthesized by reacting Phenylacetylisothiocyanate with sulfanilamide. It exhibited good activity against tested bacteria. []

Relevance: This compound, though structurally distinct from 2-(3,4-dimethoxyphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, further demonstrates the potential of combining heterocyclic moieties with sulfonamides and thioamides in designing effective antimicrobial agents. []

Properties

CAS Number

2034403-91-1

Product Name

2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide

Molecular Formula

C15H18N2O4

Molecular Weight

290.319

InChI

InChI=1S/C15H18N2O4/c1-10-12(9-17-21-10)8-16-15(18)7-11-4-5-13(19-2)14(6-11)20-3/h4-6,9H,7-8H2,1-3H3,(H,16,18)

InChI Key

JJIVVKYCECSACM-UHFFFAOYSA-N

SMILES

CC1=C(C=NO1)CNC(=O)CC2=CC(=C(C=C2)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.